molecular formula C18H14Cl2N2O3 B3476487 Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate

Cat. No.: B3476487
M. Wt: 377.2 g/mol
InChI Key: PNFBIQPHEOULIM-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 7,8-dichloroquinoline-3-carboxylic acid and 3-hydroxyaniline.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

    Amination: The ester is then reacted with 3-hydroxyaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)13-9-21-17-12(6-7-14(19)15(17)20)16(13)22-10-4-3-5-11(23)8-10/h3-9,23H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFBIQPHEOULIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
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Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
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Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
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Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
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Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
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Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate

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